2-Stearo-1-olein
CAS No.: 38635-46-0
Cat. No.: VC0056599
Molecular Formula: C₃₉H₇₄O₅
Molecular Weight: 623
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38635-46-0 |
|---|---|
| Molecular Formula | C₃₉H₇₄O₅ |
| Molecular Weight | 623 |
Introduction
Structural Characteristics
Molecular Composition
2-Stearo-1-olein consists of a glycerol backbone esterified with specific fatty acids. The exact positioning of these acids depends on the naming convention:
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1-Olein-2-stearoyl configuration implies oleic acid (C18:1, monounsaturated) at the sn-1 position and stearic acid (C18:0, saturated) at the sn-2 position of the glycerol.
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The sn-3 position may remain free (diacylglycerol) or esterified with another fatty acid (triacylglycerol), though this is less commonly reported.
Its molecular formula is C₃₇H₇₀O₅ for the diglyceride form, with a molecular weight of 594.95 g/mol .
Comparative Structural Analysis
The following table contrasts 2-Stearo-1-olein with structurally related glycerolipids:
Synthesis and Production
Chemical Synthesis
2-Stearo-1-olein is synthesized via acid-catalyzed esterification of glycerol with stearic and oleic acids. Key steps include:
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Esterification: Glycerol reacts with stearic acid (for sn-2) and oleic acid (for sn-1) under reflux conditions.
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Catalysts: Sulfuric acid or p-toluenesulfonic acid enhances reaction efficiency.
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Purification: Column chromatography or crystallization isolates the product, achieving >98% purity .
Industrial Production
Industrial methods replicate the laboratory process on a larger scale, emphasizing:
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High-purity raw materials: Stearic acid (≥99% purity) and oleic acid (≥90% purity).
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Controlled conditions: Temperature (120–150°C) and pressure to optimize yield.
Physicochemical Properties
Thermal Behavior
The compound’s melting point and crystallization kinetics are influenced by fatty acid chain length and saturation:
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Melting Range: ~28–40°C (broad peak in DSC), indicative of metastable solid solutions .
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Polymorphism: Orthorhombic subcell (b₀ polymorph) observed in SAXS/WAXD analyses .
Solubility and Stability
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Solubility: Moderate in organic solvents (e.g., hexane, ethanol) but limited in water due to hydrophobic fatty acids.
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Oxidative Stability: Oleic acid’s double bond renders the compound susceptible to oxidation, requiring antioxidants for storage.
Research Findings and Applications
Lipid Metabolism and Biological Interactions
2-Stearo-1-olein interacts with cellular membranes, modulating signaling pathways:
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Protein Kinase C (PKC) Activation: The sn-2 stearic acid may influence PKC localization and activity, affecting cell growth and apoptosis.
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Membrane Fluidity: The mixed saturated/unsaturated profile alters bilayer rigidity, impacting membrane protein function .
Crystallization Behavior in Fat Processing
Studies on palm olein fractionation highlight its role in:
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Internal Seeding: Stearic acid-rich TAGs (e.g., tripalmitoyl-glycerol) act as nucleation agents, accelerating crystallization .
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Eutectic Formation: Miscibility with dipalmitoyl-oleoylglycerol (POP) creates mixed crystals with tailored melting properties .
Cosmetic and Pharmaceutical Formulations
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Emulsifiers: Stabilizes lipid-based creams due to amphiphilic properties.
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Drug Delivery: Serves as a carrier in lipid nanoparticles for controlled-release systems.
Comparative Reaction Chemistry
Oxidation and Reduction
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O₂, acidic medium | Epoxides, hydroperoxides |
| Reduction | LiAlH₄, anhydrous ether | Saturated derivatives |
Substitution Reactions
Ester bonds undergo transesterification with alcohols (e.g., methanol) to yield methyl esters, useful in biodiesel production.
Challenges and Future Directions
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Synthetic Accuracy: Positional isomerism (e.g., sn-1 vs. sn-2 oleic acid) requires rigorous chromatographic verification.
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Biomedical Potential: Further studies are needed to explore its role in lipid signaling and metabolic disorders.
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